Buergerinin F

Description

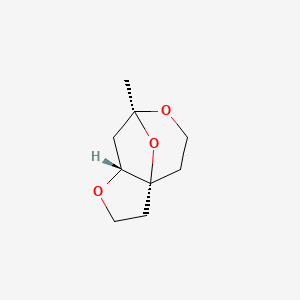

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

(1S,5R,7S)-7-methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecane |

InChI |

InChI=1S/C9H14O3/c1-8-6-7-9(12-8,2-4-10-7)3-5-11-8/h7H,2-6H2,1H3/t7-,8+,9+/m1/s1 |

InChI Key |

VDNOJCIJTVZCTC-VGMNWLOBSA-N |

Isomeric SMILES |

C[C@@]12C[C@@H]3[C@](O1)(CCO3)CCO2 |

Canonical SMILES |

CC12CC3C(O1)(CCO3)CCO2 |

Synonyms |

buergerinin F |

Origin of Product |

United States |

Isolation and Natural Occurrence of Buergerinin F

Botanical Source Identification: Scrophularia buergeriana Miq. Root Extracts

Buergerinin F is naturally found in the roots of Scrophularia buergeriana Miq., a plant belonging to the Scrophulariaceae family. nih.govnih.gov This perennial herb is native to several regions in Asia, including Korea, northern China, and Japan, and has a long history of use in traditional medicine. nih.gov Scientific investigations have confirmed the roots of this plant as the primary source for the isolation of this compound and a variety of other iridoid glycosides and phenylpropanoids. nih.govresearchgate.net

Extraction and Purification Methodologies

The isolation of this compound from the roots of Scrophularia buergeriana is a multi-step process involving initial solvent extraction followed by various chromatographic techniques to achieve a high degree of purity.

The preliminary step in isolating this compound involves the extraction of the compound from the dried and ground roots of Scrophularia buergeriana. This is typically achieved using polar solvents. Common methods described in the literature include:

Methanol (B129727) Extraction: A widely used method involves extracting the plant material with a high concentration of methanol, such as 90% methanol, to effectively draw out the iridoid glycosides. nih.gov

Ethanol Extraction: An alternative approach utilizes ethanol to homogenize the ground root material. japsonline.com The resulting solution is then filtered and concentrated under reduced pressure to yield a crude ethanolic extract. japsonline.com

Following the initial extraction, a liquid-liquid partitioning step is often employed to further separate compounds based on their polarity. The crude extract is typically suspended in water and then extracted with a solvent of intermediate polarity, such as ethyl acetate. japsonline.com This process yields an ethyl acetate fraction that is enriched with iridoids like this compound. japsonline.com

Subsequent to extraction and partitioning, chromatographic methods are essential for the separation and purification of this compound from the complex mixture of phytochemicals.

Column chromatography is a fundamental technique used for the initial fractionation of the extract. The stationary phase is typically silica (B1680970) gel, a polar adsorbent. japsonline.com The separation is achieved by eluting the column with a mobile phase of increasing polarity.

A common strategy involves a gradient elution system. For instance, a gradient of n-hexane and acetone can be used, starting with a low polarity (higher percentage of n-hexane) and gradually increasing the polarity by increasing the percentage of acetone. japsonline.com This allows for the separation of compounds based on their affinity for the stationary phase, with less polar compounds eluting first, followed by more polar compounds like the iridoids. The collected fractions are then analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound.

For the final purification of this compound to a high degree of homogeneity, preparative High-Performance Liquid Chromatography (HPLC) is employed. This technique offers higher resolution and efficiency compared to standard column chromatography.

While specific parameters for the preparative HPLC isolation of this compound are not extensively detailed in readily available literature, the general approach for purifying similar iridoids from Scrophularia buergeriana involves a reverse-phase column, such as a C18 column. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution, often with a small amount of acid (e.g., phosphoric acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate closely related compounds. The eluting compounds are monitored by a UV detector at a specific wavelength to identify and collect the peak corresponding to this compound.

Chromatographic Separation Strategies

Co-occurrence with Analogues (e.g., Buergerinin G) and Other Iridoids from Scrophularia Species

This compound is not found in isolation within Scrophularia buergeriana. It is part of a rich chemical tapestry of structurally related compounds. The phytochemical investigation of this plant has led to the identification of several other Buergerinin analogues and a diverse array of other iridoids and phenylpropanoids.

Table 1: Compounds Co-occurring with this compound in Scrophularia buergeriana

| Compound Class | Compound Name |

|---|---|

| Buergerinin Analogues | Buergerinin G |

| Buergerinin E | |

| Buergerinin D | |

| Buergerinin C | |

| Buergerinin B | |

| Other Iridoids | Harpagoside |

| E-harpagoside | |

| Z-harpagoside | |

| 8-O-E-p-methoxycinnamoylharpagide | |

| 8-O-Z-p-methoxycinnamoylharpagide | |

| 6'-O-E-p-methoxycinnamoylharpagide | |

| 6'-O-Z-p-methoxycinnamoylharpagide | |

| Angoroside C | |

| Aucubin |

| Phenylpropanoids | Acteoside |

The co-occurrence of these compounds highlights the biosynthetic diversity within Scrophularia buergeriana and presents both a challenge and an opportunity for natural product chemists. The challenge lies in the development of efficient separation techniques to isolate each compound in its pure form. The opportunity resides in the potential to study the synergistic biological activities of these co-existing molecules.

Chemical Synthesis and Derivatization of Buergerinin F

Total Synthesis Strategies of Buergerinin F and its Analogues

The total synthesis of this compound has been approached through various strategies, primarily focusing on the stereocontrolled construction of its complex polycyclic framework and the installation of its multiple stereocenters, including a challenging quaternary carbon.

Retrosynthetic Analysis and Key Disconnections

A common retrosynthetic strategy for this compound involves disconnecting the tricyclic core to a more manageable linear precursor. rsc.org One approach envisions an optically active linear intermediate that can undergo an intramolecular Wacker-type cyclization to form the core structure. rsc.org This linear precursor, a highly oxygenated aldol (B89426), contains the crucial asymmetric quaternary carbon at the C-5 position. rsc.org The synthesis of this key aldol intermediate is planned through an enantioselective aldol reaction between a tetrasubstituted ketene (B1206846) silyl (B83357) acetal (B89532) and an achiral aldehyde like crotonaldehyde (B89634). rsc.org

Key Disconnections in the Retrosynthesis of this compound

Intramolecular Wacker-type Cyclization: Formation of the bicyclic ketal system from a linear dihydroxy-γ-lactone precursor. rsc.orgresearchgate.net

Enantioselective Aldol Reaction: Creation of the C-5 asymmetric quaternary carbon and the adjacent stereocenter. rsc.org

Iodocyclization: Formation of the final tetrahydrofuran (B95107) ring. rsc.org

Linear Synthetic Routes from Precursors (e.g., Thymidine)

One of the successful total syntheses of this compound utilized thymidine (B127349) as a chiral starting material. acs.orgacs.orgnih.gov This linear synthesis established the absolute stereochemistry of the natural product. acs.orgnih.gov The synthesis commenced from thymidine and proceeded through a 15-step sequence to afford this compound. acs.orgacs.orgnih.gov This route provided a foundational method for accessing the buergerinin skeleton and enabled the subsequent synthesis of Buergerinin G via oxidation. acs.orgacs.org

Another strategy starts from the achiral precursor crotonaldehyde. researchgate.net This approach relies on the development of effective divergent methods to prepare both this compound and G from a unified optically active aldol-type intermediate. researchgate.net

Stereoselective and Enantioselective Methodologies

The construction of the multiple stereocenters in this compound, particularly the C-5 quaternary stereocenter, necessitates the use of advanced stereoselective and enantioselective methods.

A pivotal step in several syntheses of this compound is the enantioselective aldol reaction to construct the asymmetric quaternary carbon. rsc.org Researchers have successfully employed the reaction of a tetrasubstituted ketene silyl acetal with an achiral aldehyde, promoted by a chiral tin(II) complex, to generate the desired aldol adduct with high enantioselectivity. rsc.orgresearchgate.net Specifically, the reaction between a tetrasubstituted ketene silyl acetal and crotonaldehyde has proven effective. researchgate.netnih.gov This method allows for the efficient creation of the highly functionalized and optically active intermediate necessary for the subsequent cyclization steps. rsc.org The development of this asymmetric aldol reaction has been instrumental in creating the basic skeletons of both this compound and G from achiral starting materials. researchgate.netthieme-connect.com

The success of the enantioselective aldol reactions in the synthesis of this compound relies heavily on the use of chiral catalysts. Chiral diamine-tin(II) triflate complexes have been shown to be effective promoters for the asymmetric aldol reaction of ketene silyl acetals. researchgate.netniph.go.jp These catalysts control the facial selectivity of the reaction, leading to the formation of the desired enantiomer of the aldol product. niph.go.jp The choice of the chiral diamine ligand is crucial for achieving high levels of stereocontrol. niph.go.jp While chiral auxiliaries are a common strategy in asymmetric synthesis, the reported syntheses of this compound have prominently featured the use of chiral catalysts to induce asymmetry. wikipedia.orgtcichemicals.com

Efficiency Metrics: Step Count and Overall Yield

| Starting Material | Longest Linear Sequence | Overall Yield (%) | Reference |

| Thymidine | 15 steps | 9% | acs.orgacs.orgnih.gov |

| Crotonaldehyde | 14 steps | 33% | rsc.org |

| Crotonaldehyde | 10 steps (to Buergerinin G) | 18% | researchgate.net |

Divergent Synthetic Pathways to this compound and Related Analogues

To date, two principal divergent total syntheses of this compound have been reported, each employing distinct strategic approaches to construct the complex core structure and control its stereochemistry. These syntheses have been instrumental in confirming the absolute stereochemistry of this compound and its naturally occurring analogue, Buergerinin G. nih.govacs.orgnih.govrsc.org

These divergent strategies are summarized in the table below:

| Synthetic Approach | Starting Material | Key Reactions | Number of Steps | Overall Yield | Reference |

| Lowary Synthesis | Thymidine | Linear sequence, oxidation | 15 | 9% | nih.govacs.org |

| Shiina Synthesis | Crotonaldehyde | Enantioselective aldol reaction, Wacker-type ketalization | 14 | 33% | nih.govrsc.org |

Synthetic Modifications and Analogue Library Generation

While the total syntheses have successfully provided access to this compound and G, the systematic exploration of its chemical space through the generation of analogue libraries remains a prospective area of research. The following sections outline a conceptual framework for such an endeavor.

The rational design of this compound derivatives would be guided by its known and potential biological activities. Extracts from Scrophularia buergeriana, the natural source of this compound, have been reported to possess anti-inflammatory and neuroprotective properties. nih.govjapsonline.commdpi.comresearchgate.net Iridoids, the class of compounds to which this compound belongs, from other Scrophularia species have also demonstrated anti-inflammatory effects. tandfonline.comnih.govresearchgate.nettandfonline.comresearchgate.net

A rational design strategy would, therefore, focus on modifying the this compound scaffold to enhance these activities. Key areas for modification on the this compound core could include:

The Lactone Moiety: The γ-lactone ring is a common feature in many biologically active natural products and represents a prime target for modification. Ring-opening to the corresponding hydroxy acid or conversion to amides or other ester analogues could probe the importance of this group for activity.

The Ketal System: The tricyclic ketal is a defining feature of this compound. Modifications to the substituents on the carbon atoms of the ketal could influence the compound's steric and electronic properties, potentially impacting its interaction with biological targets.

The Ethyl Group: The ethyl substituent on the tricycle could be varied to explore the impact of lipophilicity and steric bulk on activity. Analogues with different alkyl chains, or the introduction of functional groups, could be synthesized.

Computational modeling and docking studies, targeting enzymes involved in inflammatory pathways (e.g., cyclooxygenases, lipoxygenases) or neuroinflammation, could further guide the rational design of derivatives with improved binding affinity and selectivity.

A systematic Structure-Activity Relationship (SAR) study would be essential to understand the chemical features of this compound that are crucial for its biological activity. A conceptual SAR study would involve the synthesis of a library of analogues based on the rational design principles outlined above, followed by their biological evaluation.

The key objectives of a conceptual SAR study would be to determine:

The importance of the lactone ring: Is the closed lactone essential for activity? A comparison of the activity of this compound with its ring-opened hydroxy acid analogue would address this.

The influence of the ketal structure: How do changes in the substitution pattern around the ketal affect activity? A series of analogues with modified substituents at these positions would be synthesized and tested.

The role of the ethyl group: A series of analogues with varying alkyl chain lengths or the introduction of polar functional groups in place of the ethyl group would reveal the impact of this substituent on activity.

The following table outlines a conceptual library of analogues for an initial SAR study:

| Analogue Series | Modification Site | Proposed Modifications | Rationale |

| A | Lactone Ring | Ring-opened hydroxy acid, methyl ester, various amides | To assess the necessity of the lactone for biological activity. |

| B | Ketal System | Modifications of substituents on the ketal carbons | To probe the steric and electronic requirements of the binding pocket. |

| C | Ethyl Group | Methyl, propyl, isopropyl, phenyl, hydroxymethyl | To evaluate the influence of lipophilicity and steric bulk on activity. |

The synthesized analogues would be screened in a panel of in vitro assays relevant to inflammation and neuroprotection, such as assays to measure the inhibition of pro-inflammatory cytokines, nitric oxide production, or neuroprotective effects in cell-based models. The results of these assays would provide valuable SAR data to guide the design of second-generation analogues with optimized activity.

Advanced Structural Elucidation of Buergerinin F

Spectroscopic Analysis for Structural Confirmation

The structural framework of Buergerinin F was initially pieced together and subsequently confirmed using a suite of powerful spectroscopic methods. These techniques probe the molecule's properties at the atomic level, yielding a wealth of data that, when analyzed in concert, reveal its complete structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to this compound has been pivotal. By examining the magnetic properties of its atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), a detailed map of the molecule's carbon-hydrogen framework and connectivity can be constructed.

One-dimensional NMR experiments provide fundamental information about the chemical environment of each proton and carbon atom within the this compound molecule.

The ¹H NMR spectrum of this compound displays a series of distinct signals, each corresponding to a unique proton or group of equivalent protons. The chemical shift (δ) of each signal, measured in parts per million (ppm), indicates the electronic environment of the proton, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in this compound. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon atom (e.g., sp³, sp², carbonyl) and its local electronic environment.

A comprehensive analysis of the ¹H and ¹³C NMR data for this compound, as reported in the Journal of Organic Chemistry, is presented in the table below.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 82.4 | - |

| 2 | 34.7 | 1.95 (m), 1.75 (m) |

| 3 | 25.5 | 1.85 (m), 1.65 (m) |

| 4 | 69.8 | 3.85 (m), 3.75 (m) |

| 5 | 108.7 | - |

| 6 | 32.9 | 2.10 (dd, 13.5, 5.0), 1.60 (m) |

| 7 | 75.6 | 3.95 (q, 6.5) |

| 8 | 21.3 | 1.20 (d, 6.5) |

| 9 | 61.9 | 3.65 (d, 7.5), 3.55 (d, 7.5) |

Data sourced from Han, J.-S., & Lowary, T. L. (2003). Total Synthesis of this compound and Buergerinin G. The Journal of Organic Chemistry, 68(10), 4116–4119.

To assemble the complete connectivity map of this compound, a series of two-dimensional NMR experiments were employed. These techniques reveal correlations between different nuclei, providing crucial information about which atoms are bonded to each other and which are in close proximity in space.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of protons within the same spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish direct, one-bond correlations between protons and the carbon atoms to which they are attached. This allows for the unambiguous assignment of proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC data is instrumental in connecting different spin systems and piecing together the entire carbon skeleton of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY data is crucial for determining the relative stereochemistry and conformation of the molecule.

Through the careful analysis of these 2D NMR datasets, the intricate network of bonds and the spatial arrangement of atoms in this compound were definitively established.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (e.g., EI-MS)

Mass spectrometry provides essential information about a molecule's mass and can offer valuable clues about its structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry would have been used to determine its precise molecular weight and, consequently, its molecular formula.

Electron Ionization Mass Spectrometry (EI-MS) is a common technique where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion (the intact molecule with one electron removed) and various fragment ions. The pattern of fragmentation provides a "fingerprint" of the molecule and can be used to deduce the presence of specific structural motifs. The high-resolution mass spectrometry (HRMS) for this compound would confirm its molecular formula as C₉H₁₄O₃.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds (e.g., C-H, C-O, O-H) absorb at characteristic frequencies, allowing for the identification of functional groups. The IR spectrum of this compound would be expected to show characteristic absorptions for C-H and C-O bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. It is particularly useful for identifying conjugated systems (alternating single and multiple bonds). For a molecule like this compound, which lacks extensive chromophores, the UV-Vis spectrum would likely not show strong absorptions in the visible region but might exhibit some absorption in the ultraviolet range.

Mechanistic Studies of Buergerinin F Action

Identification of Molecular Targets and Pathways

The initial step in defining a compound's mechanism is to identify which molecules, cells, and pathways it interacts with. This can involve a range of computational and experimental techniques.

Protein-ligand interaction studies aim to identify the specific proteins that a compound like Buergerinin F binds to, which is fundamental to understanding its biological function. aging-us.com Molecular docking is a primary computational method used for this purpose; it predicts the preferred orientation and binding affinity of a ligand when bound to a target protein's binding site. nih.govresearchgate.net This technique is instrumental in virtual screening and lead optimization in drug discovery. nih.gov

Currently, there are no specific molecular docking studies published in the scientific literature for this compound. However, molecular docking has been utilized for the related compound, Buergerinin B, which is also found in Scrophularia buergeriana. nih.govtandfonline.com These studies predicted that Buergerinin B has a relatively stable binding affinity with core targets such as Tripartite Motif Containing 9 (TRIM9), the p65 subunit of Nuclear Factor-kappa B (NF-κB), and p38 Mitogen-Activated Protein Kinase (p38MAPK). tandfonline.comcore.ac.uk Similar computational analyses for this compound would be required to predict its potential protein targets.

Signaling pathways are complex series of interactions that transmit signals from the cell surface to intracellular targets, governing fundamental cellular activities. frontiersin.org Investigating how a compound modulates these pathways can reveal its functional effects, such as pro- or anti-inflammatory activity. wikipedia.org

There is currently no direct evidence demonstrating that this compound modulates specific signaling pathways like the NF-κB or p38MAPK pathways. These pathways are critical regulators of inflammation, cell survival, and stress responses. core.ac.uknih.gov The NF-κB pathway is a key regulator of immune and inflammatory responses, and its dysregulation is linked to numerous diseases. nih.govatlasgeneticsoncology.org The p38MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a central role in regulating inflammation and apoptosis. mdpi.comnih.gov

Studies on the traditional Chinese medicine formula Xiao-Luo-Wan (XLW), which contains Buergerinin B as a key component, have shown that it can regulate both the NF-κB and p38MAPK pathways. tandfonline.comresearchgate.net However, the specific contribution of this compound to these effects, if any, has not been determined.

Compounds can exert their effects by altering the expression of specific genes, thereby changing the levels of proteins that carry out cellular functions. nih.gov This regulation can occur at various stages, from the transcription of DNA into RNA to post-translational modifications of proteins. nih.gov

Specific data on the regulation of gene expression by this compound is not available in the current literature. The example of TRIM9 expression is based on research into other components of Scrophularia buergeriana. core.ac.uk TRIM9 is an E3 ubiquitin ligase primarily expressed in the brain that has been implicated in the regulation of the NF-κB signaling pathway and innate immunity. genecards.org Research on Xiao-Luo-Wan (XLW) and its constituent Buergerinin B has indicated a potential role in regulating TRIM9 expression levels, which in turn may affect the NF-κB and p38MAPK pathways. tandfonline.comresearchgate.net Whether this compound has a similar capacity to influence TRIM9 or other genes remains an open question pending further research.

Structure-Mechanism Relationship Delineation

Understanding the relationship between a molecule's three-dimensional structure and its biological mechanism is a cornerstone of medicinal chemistry. It explains how the specific arrangement of atoms and functional groups in a compound like this compound dictates its interactions with biological targets and its subsequent effects. The total synthesis of this compound and its stereoisomer, Buergerinin G, was accomplished to definitively establish their absolute stereochemistry. acs.org This provides a precise structural foundation.

However, without a clearly identified biological mechanism or molecular target for this compound, a definitive structure-mechanism relationship cannot be established. Future research is needed to first identify the biological activities and molecular targets of this compound. Once these are known, researchers can use the established structural information to understand how its unique iridoid skeleton contributes to its function, paving the way for the potential design of more potent or selective derivatives.

Biosynthetic Investigations of Buergerinin F

Proposed Biosynthetic Precursors and Pathways

The biosynthesis of Buergerinin F is thought to be related to the well-established iridoid pathway. However, a definitive connection and the specific precursors in Scrophularia buergeriana are still under investigation. A significant conceptual link to its formation has been established through chemical synthesis, which successfully utilized thymidine (B127349) as a starting material. nih.govhortres.comnih.govmdpi.com This synthetic strategy, while not a direct replication of the natural biosynthetic route, provides a valuable framework for proposing potential biological precursors.

The use of thymidine in the total synthesis of this compound highlights a potential, albeit conceptual, link to nucleotide metabolism. nih.govhortres.comnih.govmdpi.com In plants, thymidine metabolism involves both de novo synthesis and salvage pathways to produce nucleotides for DNA replication and repair. oup.commdpi.com The salvage pathway recycles thymidine and other nucleosides. oup.com Studies in various plants have shown that thymidine can be degraded into products like β-ureidoisobutyric acid and β-aminoisobutyric acid. nih.govrupress.org While the direct incorporation of thymidine or its metabolites into the this compound skeleton in S. buergeriana has not been demonstrated, the successful synthesis from a thymidine-derived starting material suggests that similarly functionalized cyclopentane (B165970) ring systems could be precursors in the natural pathway. nih.govhortres.comnih.govmdpi.com

Based on the general principles of iridoid biosynthesis, a more direct and likely biosynthetic route would originate from geranyl pyrophosphate (GPP). Iridoids are monoterpenoids, and their biosynthesis typically begins with the cyclization of a geraniol (B1671447) derivative. oup.comwikipedia.orgbiorxiv.org

Table 1: Key Precursors in Iridoid and this compound Synthesis

| Precursor | Role | Pathway |

| Geranyl Pyrophosphate (GPP) | Primary precursor for monoterpenes | Iridoid Biosynthesis |

| 8-oxogeranial | Substrate for iridoid synthase | Iridoid Biosynthesis |

| Thymidine | Starting material for total synthesis | Chemical Synthesis of this compound nih.govhortres.comnih.govmdpi.com |

Enzymatic Transformations in Iridoid Biosynthesis

The formation of the characteristic cyclopentanopyran ring of iridoids involves a series of complex enzymatic transformations. wikipedia.orgnotulaebotanicae.ro Although the specific enzymes for this compound biosynthesis have not been characterized, the known iridoid biosynthetic pathway provides a model for the likely enzymatic steps.

The key enzyme that initiates the formation of the iridoid scaffold is iridoid synthase (ISY) . wikipedia.orgnih.gov This enzyme catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol or related iridoid precursors. nih.gov Following the initial cyclization, a series of oxidations, reductions, and potentially glycosylations, catalyzed by various enzymes such as cytochrome P450 monooxygenases and reductases, would further modify the iridoid core. notulaebotanicae.ro

The unique trioxatricyclo[5.3.1.0¹⁵]undecane skeleton of this compound suggests that additional, and possibly novel, enzymatic steps are required beyond the canonical iridoid pathway. The formation of the ketal moiety and the specific stereochemistry of the asymmetric quaternary carbons are particularly noteworthy features that would necessitate highly specific enzymatic control. oup.com Plausible, yet unproven, steps could involve intramolecular cyclizations and rearrangements catalyzed by specific synthases or cyclases present in Scrophularia buergeriana.

Table 2: Key Enzymes in General Iridoid Biosynthesis

| Enzyme | Function |

| Geraniol synthase (GES) | Converts GPP to geraniol |

| Geraniol 8-hydroxylase (G8H) | Hydroxylates geraniol |

| 8-hydroxygeraniol oxidoreductase (8HGO) | Oxidizes 8-hydroxygeraniol |

| Iridoid synthase (ISY) | Catalyzes the formation of the iridoid ring from 8-oxogeranial wikipedia.orgnih.gov |

| Cytochrome P450 monooxygenases | Catalyze various oxidation and hydroxylation steps notulaebotanicae.ro |

Genetic Studies of Biosynthetic Gene Clusters in Scrophularia buergeriana

Direct genetic studies on the biosynthetic gene cluster (BGC) for this compound in Scrophularia buergeriana are currently lacking in the scientific literature. However, recent genomic research on the closely related species, Scrophularia ningpoensis, offers significant insights into the genetic basis of iridoid biosynthesis within the Scrophularia genus. nih.govhortres.comoup.comoup.com

A chromosome-scale genome assembly of S. ningpoensis has revealed the presence of a gene cluster associated with iridoid biosynthesis. nih.govhortres.comoup.comoup.com This study identified key genes encoding enzymes of the iridoid pathway and, importantly, a histone methyltransferase, SnSDG8 , which appears to play a regulatory role in the expression of these biosynthetic genes in response to environmental factors like temperature. nih.govhortres.comoup.comoup.com The genes within this cluster are predominantly expressed in the roots, which is consistent with the isolation of this compound from the roots of S. buergeriana. nih.govhortres.comoup.comoup.com

The discovery of this iridoid BGC and its epigenetic regulation in S. ningpoensis strongly suggests that a homologous gene cluster is likely present in S. buergeriana and is responsible for the production of its characteristic iridoids, including the precursors to this compound. Future research involving the sequencing of the S. buergeriana genome and comparative genomics would be instrumental in identifying the specific BGC for this compound and elucidating the unique enzymatic functions that lead to its complex and unusual chemical structure.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Scalable Production

The limited availability of Buergerinin F from its natural source necessitates the development of efficient and scalable synthetic routes. While total syntheses have been successfully achieved, establishing the absolute stereochemistry of the molecule, these routes are often lengthy and not amenable to large-scale production. For instance, one reported synthesis involved a linear sequence of 15 steps.

Future efforts should focus on creating more convergent and efficient synthetic strategies. Key considerations for developing a scalable route include:

Minimizing Step Count: Designing pathways that build the complex tricyclic core in fewer steps, possibly through domino reactions or powerful cycloadditions.

Cost-Effective Starting Materials: Utilizing readily available and inexpensive chiral pool materials to set the required stereochemistry early in the synthesis.

High-Yielding Reactions: Optimizing each reaction to maximize yield and minimize the formation of difficult-to-separate byproducts.

Robust and Safe Reagents: Avoiding the use of hazardous or prohibitively expensive reagents that would hinder industrial-scale production.

One potential approach could involve adapting modern catalytic methods, such as the enantioselective aldol (B89426) reactions already used, to be more efficient or exploring entirely new disconnections that allow for a more convergent assembly of the molecular framework. nih.govfrontiersin.orgrjptonline.org The development of a robust and scalable synthesis is a critical prerequisite for all other proposed research avenues, as it would provide the necessary quantities of material for extensive biological testing and derivatization.

Expanded Biological Profiling in Relevant Disease Models (In Vitro/Preclinical)

This compound belongs to the iridoid class of compounds, which are known to exhibit a wide range of biological activities. elsevier.es Iridoids isolated from the Scrophularia genus, in particular, have demonstrated anti-inflammatory, hepatoprotective, and neuroprotective properties. elsevier.esnih.govmdpi.com For example, iridoid glycosides from Scrophularia buergeriana have shown significant protective effects against glutamate-induced neurotoxicity in primary cultures of rat cortical cells. nih.gov

The biological profile of this compound itself remains largely unexplored. A systematic and expanded screening campaign is warranted to uncover its full therapeutic potential. This should involve a tiered approach moving from in vitro assays to more complex preclinical models.

| Potential Therapeutic Area | In Vitro Models | Preclinical Models | Rationale / Key Endpoints |

| Neurodegeneration | Glutamate-induced toxicity in neuronal cell lines (e.g., SH-SY5Y); Amyloid-beta aggregation assays. | Transgenic mouse models of Alzheimer's disease; Rat models of ischemic stroke. | Based on known neuroprotective activity of S. buergeriana iridoids. nih.gov Endpoints: neuronal viability, apoptosis markers, cognitive function. |

| Inflammation | Lipopolysaccharide (LPS)-stimulated macrophages; Cyclooxygenase (COX-1/2) enzyme assays. | Murine models of rheumatoid arthritis or inflammatory bowel disease. | A common activity for iridoids. elsevier.es Endpoints: levels of inflammatory cytokines (TNF-α, IL-6), paw swelling, tissue damage scores. |

| Oncology | National Cancer Institute's 60-cell line screen (NCI-60); 3D spheroid cultures of various cancer types. | Xenograft models using human tumor cell lines in immunocompromised mice. | To screen for broad anti-proliferative activity against a diverse panel of human cancers. |

| Infectious Diseases | Assays against a panel of pathogenic bacteria and fungi; Antiviral replication assays. | Murine models of systemic infection. | To explore potential antimicrobial properties, another known activity of some iridoids. nih.gov |

This table outlines potential areas for biological screening of this compound based on activities reported for related iridoid compounds.

Advanced Mechanistic Characterization at the Molecular Level

Understanding how this compound exerts its biological effects at a molecular level is crucial for its development as a drug or chemical probe. For many iridoids isolated from Scrophularia, the precise mechanism of action remains unknown. mdpi.com Future research should aim to deconstruct the molecular pathways modulated by this compound.

Based on its potential biological activities, mechanistic studies could focus on:

Target Identification: Employing techniques like affinity chromatography, chemical proteomics, or cellular thermal shift assays (CETSA) to identify the direct protein binding partners of this compound within the cell.

Pathway Analysis: Once a biological effect is confirmed (e.g., neuroprotection), investigating the modulation of key signaling pathways. This could involve Western blot or qPCR analysis of proteins and genes involved in apoptosis (e.g., Bcl-2, caspases), inflammation (e.g., NF-κB, JAK-STAT pathway), or cellular stress responses (e.g., Nrf2 antioxidant pathway). brazilianjournals.com.br

Enzyme Inhibition Profiling: Screening this compound against panels of relevant enzymes, such as kinases, proteases, or epigenetic targets, to determine if it acts as a selective inhibitor.

Exploration of this compound as a Chemical Probe

A chemical probe is a small molecule used to study the function of a specific protein or pathway in cells and organisms. rsc.org To be considered a high-quality probe, a molecule must demonstrate high potency, selectivity for its target over other related proteins, and a known mechanism of action. mdpi.comnih.gov

Given its rigid and complex structure, this compound has the potential to be developed into a highly specific chemical probe. The steps to validate it for this purpose would include:

Confirming a Potent Biological Activity: Identifying a robust and measurable cellular effect, as described in section 8.2.

Identifying a Specific Molecular Target: Using the methods from section 8.3 to unequivocally determine its direct binding partner.

Demonstrating Selectivity: Profiling the compound against a broad panel of off-targets, especially those within the same protein family as the identified target. For example, if this compound targets a specific kinase, it should be tested against a wide array of other kinases to ensure selectivity.

Developing a Negative Control: Synthesizing a close structural analogue of this compound that is inactive against the target. This molecule could then be used in experiments to confirm that the observed biological effects are due to interaction with the intended target.

If validated, this compound could become a valuable tool for dissecting complex biological processes. wikipedia.org

Comparative Studies with other Natural and Synthetic Iridoids

The Scrophularia genus is a rich source of iridoids. nih.gov Comparative studies between this compound and its close structural relatives can provide critical insights into its structure-activity relationships (SAR). researchgate.netresearchgate.netvulcanchem.com A key comparator is Buergerinin G, which shares the same carbon skeleton but features an additional carbonyl group. nih.gov

Systematic comparisons should be made with:

Buergerinin G: To understand the role of the additional carbonyl group in biological activity and target engagement. nih.gov

Other Scrophularia Iridoids: Comparing activity with known neuroprotective iridoids from the same plant, such as harpagide (B7782904) and its derivatives, could reveal which structural features are essential for this effect. nih.gov

Other Bioactive Iridoids: Benchmarking against well-studied iridoids from other species, like catalpol (B1668604) or geniposide, in various assays would place the potency and selectivity of this compound in a broader context. nih.govmdpi.com

These studies would help identify the "pharmacophore"—the essential structural elements responsible for activity—and guide the design of new, potentially more potent analogues.

Chemoinformatic and Computational Screening for New Analogues

Chemoinformatics and computational chemistry offer powerful tools to accelerate the discovery of new analogues based on the this compound scaffold. rsc.orgsioc-journal.cnresearchgate.net These in silico methods can screen vast virtual libraries of compounds much faster and more cheaply than experimental high-throughput screening. mdpi.comnih.govresearchgate.net

A potential computational workflow would involve:

Pharmacophore Modeling: Using the rigid three-dimensional structure of this compound to create a pharmacophore model that defines the key spatial arrangement of features (e.g., hydrogen bond acceptors, hydrophobic centers) required for biological activity.

Virtual Screening: Using this pharmacophore model to search large databases of commercially available or synthetically accessible compounds to identify molecules that match the key features of this compound.

Molecular Docking: For a confirmed protein target, using molecular docking simulations to predict how the identified "hits" from virtual screening bind to the target's active site and to estimate their binding affinity. rjptonline.org

ADME/Tox Prediction: Employing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of promising candidates to prioritize them for synthesis and experimental testing. brazilianjournals.com.br

This approach can efficiently identify novel and structurally diverse compounds that retain the desired biological activity of the this compound scaffold.

Biosynthetic Engineering for Enhanced Production or Novel Analogues

Harnessing and engineering the plant's own biosynthetic machinery provides a powerful alternative to chemical synthesis for producing this compound and its derivatives. frontiersin.org The biosynthesis of iridoids begins with the monoterpene geranyl pyrophosphate (GPP), which is generated from the MEP pathway in plastids. mdpi.com A series of enzymes, including geraniol (B1671447) synthase (GES), hydroxylases, and cyclases, then convert GPP into the core iridoid skeleton. nih.govdntb.gov.ua

Future research in this area should pursue several goals:

Pathway Elucidation: Although the general iridoid pathway is known, the specific terminal enzymes responsible for converting a common iridoid precursor into the unique tricyclic structure of this compound in Scrophularia buergeriana need to be identified through transcriptomics and functional genomics. academicjournals.orgbohrium.com

Enhanced Production in a Heterologous Host: Once the full pathway is known, the responsible genes can be transferred to a microbial host like Saccharomyces cerevisiae (yeast) or a fast-growing plant like Nicotiana benthamiana. mdpi.com Optimizing the expression of these genes and the supply of precursors could lead to a sustainable and scalable biotechnological production platform.

Generation of Novel Analogues: Techniques like mutasynthesis (feeding modified precursors to the biosynthetic pathway) or directed evolution of the pathway's enzymes could be used to produce novel "unnatural" analogues of this compound that are inaccessible through traditional synthesis. nih.gov This approach could rapidly generate a library of related compounds for SAR studies.

Q & A

Basic: How can I formulate a rigorous research question for studying Buergerinin F?

Methodological Answer:

Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome) to structure your question. For example:

- PICO: "How does this compound (Intervention) modulate inflammatory pathways (Outcome) in murine macrophage cells (Population) compared to standard anti-inflammatory agents (Comparison)?"

Ensure the question addresses knowledge gaps, aligns with experimental feasibility, and avoids ambiguity . Refine iteratively with peer feedback to enhance precision .

Basic: What are the key steps for conducting a literature review on this compound?

Methodological Answer:

- Systematic Search : Use databases like PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound biosynthesis," "pharmacological activity").

- Quality Assessment : Prioritize primary sources and peer-reviewed journals; exclude non-FAIR (Findable, Accessible, Interoperable, Reusable) data .

- Gap Analysis : Identify contradictions in reported bioactivity or synthesis methods to define your research scope .

Basic: How should I design experiments to synthesize and characterize this compound?

Methodological Answer:

- Synthesis : Follow protocols from validated studies, ensuring reproducibility by detailing reaction conditions (solvent, temperature, catalysts). Include controls for yield optimization .

- Characterization : Use NMR for structural elucidation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight confirmation. Document spectral data in supplementary materials .

Advanced: How can I optimize the yield of this compound in heterologous expression systems?

Methodological Answer:

- Parameter Screening : Test variables like induction temperature, plasmid copy number, and precursor feeding using factorial design (e.g., 2^k experiments).

- Metabolic Engineering : Overexpress rate-limiting enzymes (e.g., cytochrome P450s) and suppress competing pathways via CRISPRi .

- Analytical Validation : Compare yields across batches using ANOVA to identify significant factors .

Advanced: How do I resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., Cohen’s d) to assess effect size heterogeneity .

- Experimental Replication : Repeat disputed assays (e.g., IC50 measurements) under standardized conditions, controlling for cell line variability and solvent effects .

- Mechanistic Studies : Use siRNA knockdowns to validate target engagement specificity .

Advanced: What frameworks guide in vivo vs. in vitro studies for this compound’s therapeutic potential?

Methodological Answer:

- In Vitro : Prioritize high-throughput screening (e.g., kinase inhibition assays) to establish preliminary efficacy and toxicity (e.g., HepG2 cell viability) .

- In Vivo : Use murine models with pharmacokinetic profiling (e.g., bioavailability, half-life) and dose-response curves. Adhere to ethical guidelines for animal studies .

Methodological: What analytical techniques are critical for validating this compound’s stability?

Methodological Answer:

- Accelerated Stability Testing : Expose compounds to heat/humidity and monitor degradation via UPLC-MS.

- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics .

- Excipient Screening : Test stabilizers (e.g., cyclodextrins) to enhance shelf life .

Methodological: How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding affinities to receptors (e.g., COX-2).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS) .

- QSAR : Develop predictive models using descriptors like logP and topological polar surface area .

Data Management: How do I ensure reproducibility and FAIR compliance for this compound research?

Methodological Answer:

- Documentation : Share raw spectra, chromatograms, and code in repositories like Zenodo or ChemRxiv with CC-BY licenses .

- Metadata Standards : Use ISA-Tab for experimental workflows and SMILES notations for chemical structures .

- Peer Review : Submit datasets for independent validation pre-publication .

Advanced: What experimental frameworks support mechanistic studies of this compound’s anti-cancer effects?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis).

- CRISPR Screens : Identify synthetic lethal partners using genome-wide knockout libraries .

- Pharmacodynamic Biomarkers : Measure caspase-3 activation or ROS levels via flow cytometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.